![molecular formula C17H18O3 B14651149 5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole CAS No. 50479-31-7](/img/structure/B14651149.png)
5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a benzodioxole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Contains a similar propyl chain and aromatic ring but with different functional groups.
Uniqueness
5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole is unique due to its specific combination of a methoxyphenyl group and a benzodioxole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
50479-31-7 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
5-[3-(4-methoxyphenyl)propyl]-1,3-benzodioxole |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-5-13(6-9-15)3-2-4-14-7-10-16-17(11-14)20-12-19-16/h5-11H,2-4,12H2,1H3 |
Clave InChI |
UWXSKPLUQXYHKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
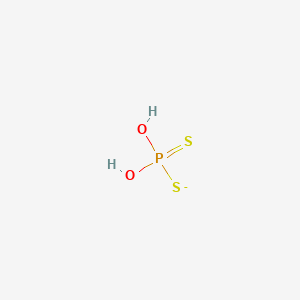
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
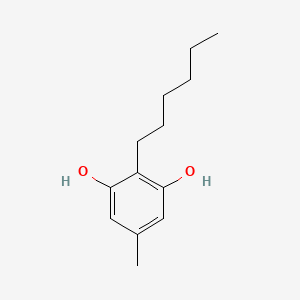
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
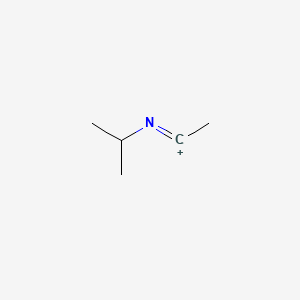
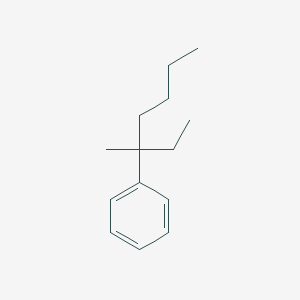
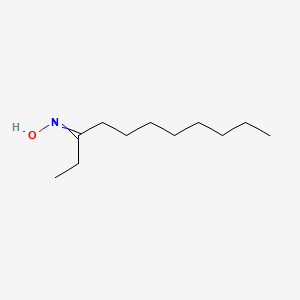
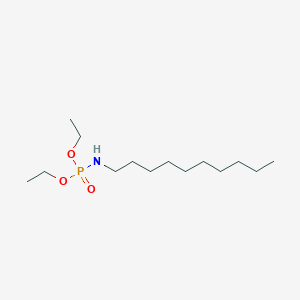
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
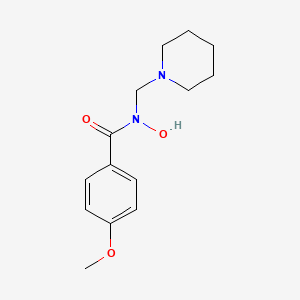
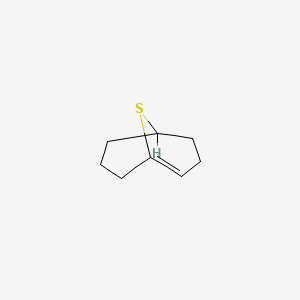
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
